![molecular formula C16H14Cl2O4 B1203246 methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate CAS No. 75021-72-6](/img/structure/B1203246.png)
methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-diclofop-methyl is a methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate that is the (S)-enantiomer of diclofop-methyl. It is an enantiomer of a (R)-diclofop-methyl.
Applications De Recherche Scientifique
Herbicide Selectivity and Plant Physiology
Methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, commonly referred to as dichlofop-methyl, is primarily used as a selective herbicide. Shimabukuro et al. (1978) observed its effects on oat, wild oat, and wheat, noting its function as a strong auxin antagonist and its distinct biological activities in the form of dichlofop-methyl and its metabolite, dichlofop. This compound was found to inhibit auxin-stimulated elongation in oat and wheat coleoptile segments and selectively inhibit root growth in wild oat without affecting wheat (Shimabukuro, R. H. Shimabukuro, Nord, & Hoerauf, 1978).
Weed Control Potential
Research by Andersen (1976) showed the potential of this compound in controlling seedling grasses, suggesting its application in both grass and broadleaf crops. It was observed that this herbicide's effectiveness varies across different grass species, indicating its selective weed control capabilities (Andersen, 1976).
Structural and Molecular Studies
Nestler et al. (1979) highlighted that dichlofop-methyl emerged as an optimum wild oat herbicide from the phenoxy-phenoxy series, a new class of selective grass herbicides discovered at the time. Their study focused on the synthesis and potential applications of various phenoxy-phenoxy-propionic acid derivatives (Nestler, Langeluddeke, Schönowsky, & Schwerdtle, 1979).
Ultrastructural Effects on Plants
The ultrastructural effects and translocation of this compound were studied by Brezeanu et al. (1976), who observed its distinct impacts on resistant wheat and susceptible wild oat. Notably, chloroplasts were the most affected organelles in both species, indicating cellular alterations at the microscopic level (Brezeanu, Davis, & Shimabukuro, 1976).
Soil Interactions
Werner, Garratt, and Pigott (2012) focused on the sorption of 2,4-D and other phenoxy herbicides, including this compound, to various soil components. Their study provided insights into how soil parameters like pH, organic carbon content, and iron oxides affect the sorption behavior of these herbicides (Werner, Garratt, & Pigott, 2012).
Interaction with Other Herbicides
Research by Fletcher and Drexler (1980) demonstrated interactions between diclofop-methyl and other herbicides, like 2,4-D, on plant physiology. This interaction influenced herbicidal efficacy and plant responses, underlining the complexity of using multiple herbicides (Fletcher & Drexler, 1980).
Propriétés
Numéro CAS |
75021-72-6 |
|---|---|
Formule moléculaire |
C16H14Cl2O4 |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C16H14Cl2O4/c1-10(16(19)20-2)21-12-4-6-13(7-5-12)22-15-8-3-11(17)9-14(15)18/h3-10H,1-2H3/t10-/m0/s1 |
Clé InChI |
BACHBFVBHLGWSL-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
Autres numéros CAS |
75021-72-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203163.png)
![Acetic acid n-[2-chloro-5-[6-ethyl-2,4-diamino-pyrimid-5-yl]-phenyl]-[benzyl-triazen-3-yl]ethyl ester](/img/structure/B1203165.png)
![(9R,10S,12S)-2,3,9,10,11,12-Hexahydro-10-hydroxy-9-meth yl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3,2,1-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, hexyl ester](/img/structure/B1203166.png)
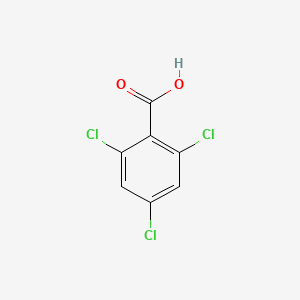

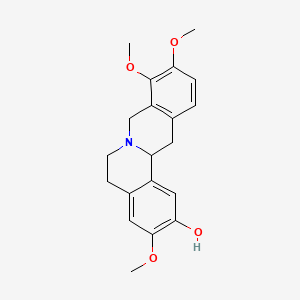

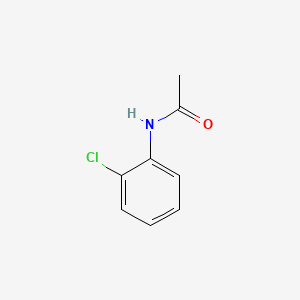
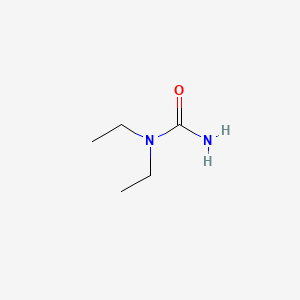

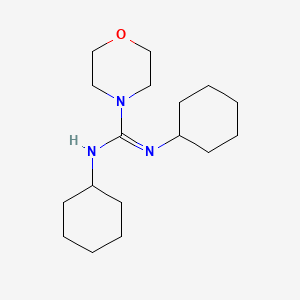
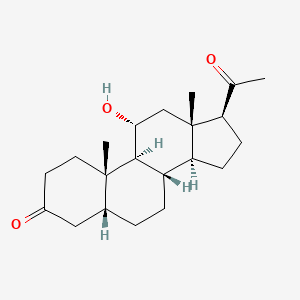
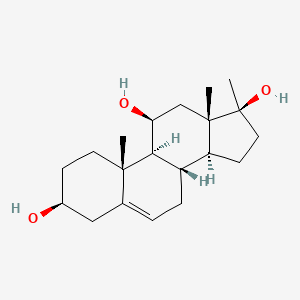
![5,7-dichloroquinolin-8-ol;(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1203186.png)